2-(Chloromethyl)-1,3-benzoxazole-6-carbonitrile chemical structure and properties
2-(Chloromethyl)-1,3-benzoxazole-6-carbonitrile chemical structure and properties
This technical guide details the structural characteristics, synthesis, and applications of 2-(Chloromethyl)-1,3-benzoxazole-6-carbonitrile (CAS 944903-35-9), a critical heterocyclic building block in medicinal chemistry.[1]
[1]
Executive Summary
2-(Chloromethyl)-1,3-benzoxazole-6-carbonitrile is a bifunctional heterocyclic intermediate utilized primarily in the synthesis of bioactive small molecules.[1] Its structure features a benzoxazole core—a privileged scaffold in drug discovery—functionalized with a reactive chloromethyl "warhead" at the C2 position and an electron-withdrawing carbonitrile group at the C6 position.[1]
This molecule serves as a linchpin in Divergent Oriented Synthesis (DOS), allowing researchers to independently modify the C2 side chain (via nucleophilic substitution) and the C6 core (via nitrile transformations) to generate libraries of kinase inhibitors, antimicrobial agents, and receptor antagonists.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Structural Specifications
-
IUPAC Name: 2-(Chloromethyl)-1,3-benzoxazole-6-carbonitrile[2]
-
Molecular Formula: C
H ClN O[1] -
Molecular Weight: 192.60 g/mol [1]
-
SMILES: ClCC1=NC2=C(O1)C=C(C#N)C=C2
Property Profile
The presence of the nitrile group at C6 significantly reduces the electron density of the benzoxazole ring compared to the unsubstituted parent, increasing the electrophilicity of the C2-chloromethyl group.
| Property | Value (Predicted/Experimental) | Context |
| Physical State | Solid (Crystalline powder) | Typical for fused heterocycles of this MW.[1] |
| Melting Point | 115–120 °C (Range) | Estimated based on 6-substituted analogs.[1] |
| LogP | ~2.3 | Moderate lipophilicity; suitable for drug-like scaffolds.[1] |
| Topological Polar Surface Area (TPSA) | 50.09 Ų | 26.0 (Benzoxazole) + 23.8 (Nitrile). |
| pKa (Conjugate Acid) | ~0.5 | The N3 nitrogen is weakly basic due to the electron-withdrawing CN group.[1] |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor solubility in water and hexanes. |
Synthesis & Manufacturing
The synthesis of 2-(chloromethyl)-1,3-benzoxazole-6-carbonitrile follows a cyclodehydration strategy.[1] The causality of this protocol relies on the high nucleophilicity of the phenolate oxygen and the amino group relative to the leaving groups on the acylating agent.
Retrosynthetic Analysis
The molecule is disconnected at the C2-N3 and C2-O1 bonds, revealing 4-amino-3-hydroxybenzonitrile as the requisite precursor.[1]
Experimental Protocol (Standard Operating Procedure)
Reaction: Cyclization of 4-amino-3-hydroxybenzonitrile with 2-chloro-1,1,1-trimethoxyethane (Orthoester Method).
Reagents:
-
Precursor: 4-Amino-3-hydroxybenzonitrile (1.0 eq)
-
Reagent: 2-Chloro-1,1,1-trimethoxyethane (1.2 eq) or Chloroacetyl chloride (1.1 eq)
-
Solvent: Ethanol (for orthoester) or Toluene (for acid chloride)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 eq)[1]
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 4-amino-3-hydroxybenzonitrile (10 mmol) and anhydrous Ethanol (50 mL).
-
Activation: Add p-Toluenesulfonic acid (0.5 mmol).
-
Addition: Dropwise add 2-chloro-1,1,1-trimethoxyethane (12 mmol) under inert atmosphere (N
). -
Cyclization: Heat the mixture to reflux (78 °C) for 4–6 hours. Mechanism: The amine attacks the orthoester to form an imidate intermediate, which undergoes intramolecular attack by the hydroxyl group, releasing methanol.
-
Work-up: Cool to room temperature. The product often precipitates upon cooling.[1] If not, concentrate the solvent to 20% volume and dilute with cold water.
-
Purification: Filter the solid and wash with cold hexanes. Recrystallize from Ethanol/Water if necessary to remove unreacted aminophenol.[1]
Synthesis Pathway Diagram
Figure 1: Cyclodehydration pathway converting the aminophenol precursor to the benzoxazole scaffold.[1][3]
Reactivity & Applications in Drug Discovery
This molecule is a "linchpin" intermediate.[1] The chloromethyl group is highly susceptible to S
The C2-Chloromethyl "Warhead"
The C2 position is activated by the benzoxazole ring system.[1] The leaving group (Cl) can be displaced by amines, thiols, or alkoxides.
-
Application: Synthesis of VEGFR-2 and c-Met kinase inhibitors often involves displacing the chloride with a piperazine or aniline derivative.[1]
-
Protocol Note: Use a non-nucleophilic base (DIPEA, K
CO ) in DMF or Acetonitrile to scavenge the HCl byproduct.
The C6-Nitrile Handle
The nitrile group is robust enough to survive the C2-substitution but can be transformed later:[1]
-
Pinner Reaction: Conversion to imidates or esters.[1]
-
Hydrolysis: Conversion to Carboxylic Acid (for amide coupling).[1]
-
Reduction: Conversion to primary amine (CH
NH ).[1]
Reactivity Map[1]
Figure 2: Divergent reactivity profile showing C2-substitution (Blue) and C6-transformation (Red).[1]
Safety & Handling (MSDS Highlights)
As an alkylating agent, this compound poses specific hazards.
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Specific Hazard: Lachrymator. The chloromethyl group can hydrolyze to release HCl and acts as a potent mucous membrane irritant.[1]
-
Storage: Store at 2–8 °C under inert gas. Moisture sensitive (hydrolysis of C-Cl bond).[1]
References
-
PubChem. (2025).[1][4] 2-(Chloromethyl)-1,3-benzoxazole.[1][5][2][4][6][7] National Library of Medicine.[1] Link
-
Chem960. (2025).[1] CAS 944903-35-9 Entry: 2-(Chloromethyl)-1,3-benzoxazole-6-carbonitrile.[1][2] Link
-
Bhardwaj, V. et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Link
-
BenchChem. (2025).[1] 2-(Chloromethyl)-6-(trifluoromethyl)-1,3-benzoxazole Structure and Properties. Link
Sources
- 1. aablocks.com [aablocks.com]
- 2. chem960.com [chem960.com]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2-(chloromethyl)-6-methyl-1,3-benzoxazole (C9H8ClNO) [pubchemlite.lcsb.uni.lu]
- 5. 453380050 [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. 453380010 [thermofisher.com]
